Tyrosyl-alanyl-phenylalanyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosyl-alanyl-phenylalanyl-glycine is a tetrapeptide composed of the amino acids tyrosine, alanine, phenylalanine, and glycine Peptides like this one are essential in various biological processes, including protein synthesis and cellular signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosyl-alanyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-alanyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various chemical reagents can be used depending on the desired modification, such as acylation or alkylation agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Tyrosyl-alanyl-phenylalanyl-glycine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Tyrosyl-alanyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Tyrosyl-glycyl-glycine: A tripeptide with similar structural features but lacking the phenylalanine residue.
Phenylalanyl-glycyl-glycine: Another tripeptide that shares the phenylalanine and glycine residues but lacks tyrosine and alanine.
Uniqueness
Tyrosyl-alanyl-phenylalanyl-glycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of both aromatic residues (tyrosine and phenylalanine) and small amino acids (alanine and glycine) allows for diverse interactions and applications in various fields.
Properties
CAS No. |
78700-74-0 |
---|---|
Molecular Formula |
C23H28N4O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H28N4O6/c1-14(26-22(32)18(24)11-16-7-9-17(28)10-8-16)21(31)27-19(23(33)25-13-20(29)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,29,30)/t14-,18-,19-/m0/s1 |
InChI Key |
CWPDVLMKCHLLPS-JVPBZIDWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.